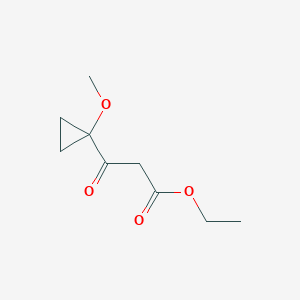
Ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate is an organic compound with a unique structure that includes a cyclopropyl ring and an ester functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 1-methoxycyclopropyl methanol under acidic or basic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyclopropyl ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release active intermediates, which can then participate in further chemical reactions. The cyclopropyl ring may also play a role in stabilizing transition states during reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate.
1-Methoxycyclopropyl methanol: Another precursor used in the synthesis.
Cyclopropyl carbinol: A related compound with a cyclopropyl ring.
Biological Activity
Ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate is a compound that has garnered attention for its potential biological activity, particularly in the context of pharmacological applications. This article explores the biological mechanisms, therapeutic implications, and research findings related to this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₄O₄
- Molecular Weight : 230.24 g/mol
The presence of the methoxycyclopropyl group is significant for its biological activity, influencing both solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that this compound acts as an inhibitor of factor XIa, a key player in the coagulation cascade. By inhibiting factor XIa, it may reduce thrombus formation and inflammation, making it a candidate for treating thromboembolic diseases .
Anticoagulant Effects
Studies have shown that this compound exhibits anticoagulant properties by inhibiting factor XIa activity. This inhibition is crucial in preventing excessive clot formation, which can lead to conditions such as stroke and myocardial infarction. The compound's efficacy in reducing thrombus size and improving blood flow has been documented in various animal models .
Anti-inflammatory Properties
In addition to its anticoagulant effects, this compound has demonstrated anti-inflammatory activities. It modulates the release of pro-inflammatory cytokines and chemokines, which are pivotal in the inflammatory response. By reducing inflammation, it may help alleviate symptoms in conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of this compound:
- Animal Model Study : A study conducted on mice demonstrated that administration of this compound significantly reduced thrombus formation in a model of induced thrombosis. The results indicated a decrease in both thrombus weight and length compared to control groups .
- In Vitro Studies : In vitro assays showed that this compound effectively inhibited factor XIa with an IC50 value indicating potent activity. This suggests that the compound could be developed into a therapeutic agent for managing thrombotic disorders .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 3-(1-methoxycyclopropyl)-3-oxopropanoate |
InChI |
InChI=1S/C9H14O4/c1-3-13-8(11)6-7(10)9(12-2)4-5-9/h3-6H2,1-2H3 |
InChI Key |
JMSRCAITOOOJKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1(CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















